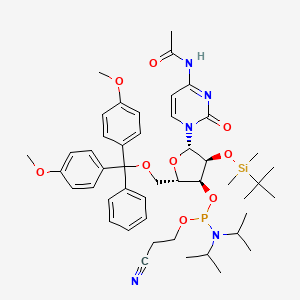![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) CAS No. 112710-84-6](/img/no-structure.png)
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is a complex molecule that plays a crucial role in various biological processes. It is a derivative of N-acetylglucosamine, which is an essential component of the glycosylation pathway. UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is involved in the synthesis of bacterial cell walls, and it is also a key player in the immune response.
Applications De Recherche Scientifique
1. Role in Lipid A Biosynthesis
UDP-3-O-[R-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) plays a crucial role in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. LpxC catalyzes the removal of the N-acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, which is a key step in lipid A production (Wang et al., 2001).
2. Target for Antibacterial Drug Discovery
The unique presence of LpxC in Gram-negative bacteria and its absence in mammalian genomes make it an attractive target for antibacterial drug discovery. The development of LpxC inhibitors is an active area of research, aiming to combat Gram-negative bacterial infections (Hernick & Fierke, 2006); (Barb et al., 2007).
3. Study of Molecular Recognition and Catalytic Mechanism
Research on UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase has provided insights into molecular recognition and catalytic mechanisms of the enzyme. These studies have facilitated the development of potent and specific inhibitors (Hernick & Fierke, 2005); (Williams & Raetz, 2007).
4. Exploration of Enzyme Inhibitors
The exploration of various inhibitors targeting LpxC has been a significant focus in antibiotic research. This includes studies on phenyloxazoline-based hydroxamates inhibitors and substrate analogs containing hydroxamates (Geng Yue, 2007).
Propriétés
Numéro CAS |
112710-84-6 |
|---|---|
Nom du produit |
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) |
Formule moléculaire |
C₃₅H₆₄N₄O₂₂P₂ |
Poids moléculaire |
954.84 |
Synonymes |
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



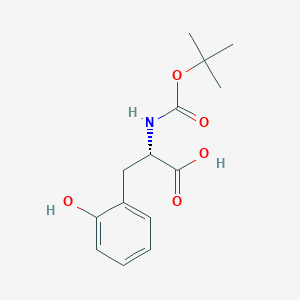
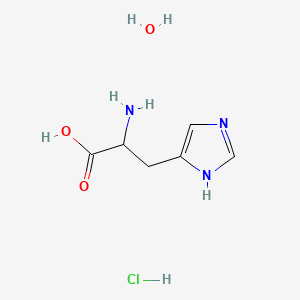
![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)
![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)
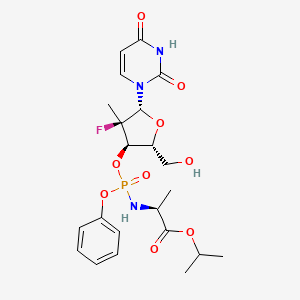
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
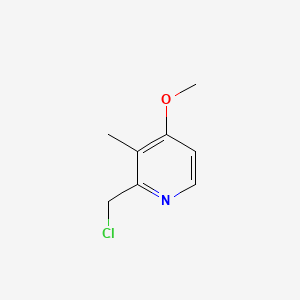
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)
